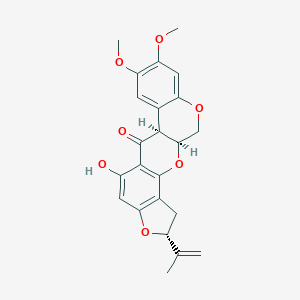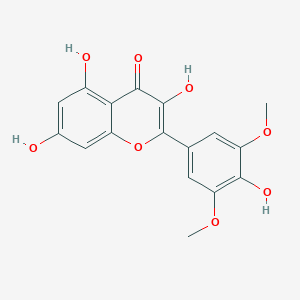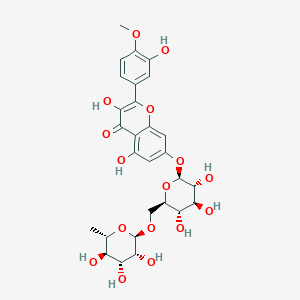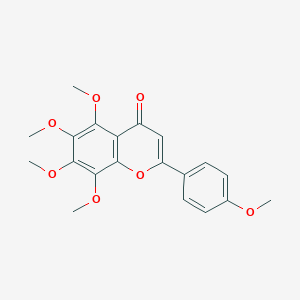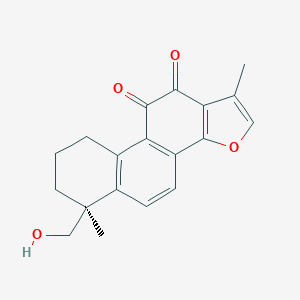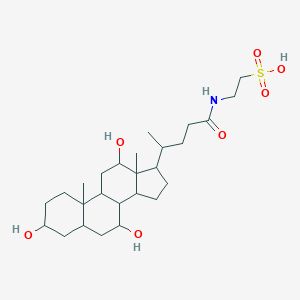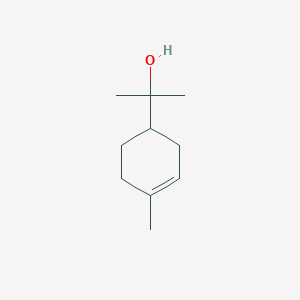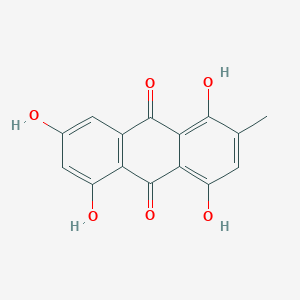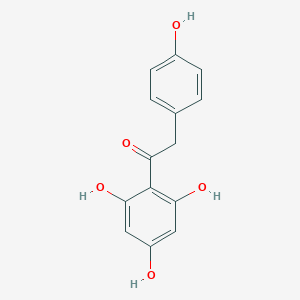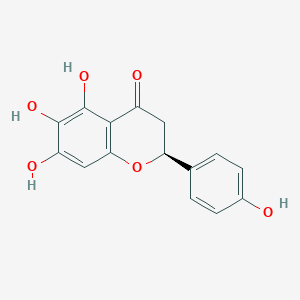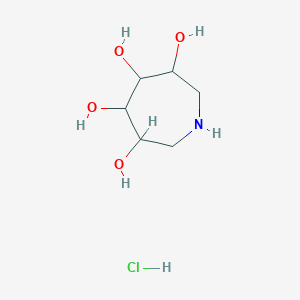
Tinnevellin glucoside
Overview
Description
Tinnevellin glucoside is a natural naphthalene glycoside compound isolated from the leaves and pods of the plant Cassia sennaThe chemical formula of this compound is C20H24O9, and it has a molecular weight of 408.4 g/mol .
Mechanism of Action
Target of Action
Tinnevellin glucoside is a naphthalene glycoside isolated from Cassia senna leaves and pods
Mode of Action
It is known that this compound is a constituent of the hydroalcoholic extract of tinnevelli senna, which is widely used as a laxative phytomedicine .
Biochemical Pathways
It is known that the hydroalcoholic extract of tinnevelli senna, which contains this compound, has a broad spectrum of compounds including flavonoids, anthraquinones, and the typical dianthronic sennosides . These compounds are known to interact with various biochemical pathways, but the specific pathways affected by this compound remain to be identified.
Result of Action
It is known that the hydroalcoholic extract of tinnevelli senna, which contains this compound, is widely used as a laxative phytomedicine . This suggests that this compound may contribute to the laxative effects of the extract.
Action Environment
It is known that the hydroalcoholic extract of tinnevelli senna, which contains this compound, has remarkable stability . This suggests that this compound may also have good stability under various environmental conditions.
Biochemical Analysis
Biochemical Properties
It is known that it is a naphthalene glycoside, which suggests that it may interact with various enzymes, proteins, and other biomolecules in the body
Cellular Effects
The cellular effects of Tinnevellin glucoside are not well-documented. It is known that naphthalene glycosides, the group of compounds to which this compound belongs, can have various effects on cells. These effects can include influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not easily degrade
Preparation Methods
Synthetic Routes and Reaction Conditions: Tinnevellin glucoside is typically synthesized through a series of chemical reactions involving the hydrogenation of p-cresol with isobutene. The detailed preparation method includes several steps such as ketone-alcohol interchange and hydrogenation .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Cassia senna leaves and pods. The process includes hydroalcoholic extraction followed by purification using chromatographic techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions: Tinnevellin glucoside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at the hydroxyl and methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and acids are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Tinnevellin glucoside has been extensively studied for its applications in various fields:
Chemistry: It is used as a marker for the authentication of Senna drugs and for quality control in herbal medicine.
Biology: It has been studied for its potential antioxidant and antimicrobial properties.
Medicine: this compound is used in laxative formulations due to its ability to stimulate bowel movements.
Industry: It is used in the production of natural health products and supplements.
Comparison with Similar Compounds
Sennosides: These are also derived from Cassia senna and have similar laxative properties.
Anthraquinones: These compounds share structural similarities and biological activities with tinnevellin glucoside.
Uniqueness: this compound is unique due to its specific glycosidic linkage and the presence of both hydroxyl and methoxy groups, which contribute to its distinct biological activities and chemical properties .
Properties
IUPAC Name |
1-[1-hydroxy-8-methoxy-3-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalen-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O9/c1-8-4-10-5-11(6-12(27-3)15(10)17(24)14(8)9(2)22)28-20-19(26)18(25)16(23)13(7-21)29-20/h4-6,13,16,18-21,23-26H,7H2,1-3H3/t13-,16-,18+,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZDDTIDMGTSLT-CZNQJBLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CC(=C2C(=C1C(=O)C)O)OC)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=CC(=CC(=C2C(=C1C(=O)C)O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30230272 | |
| Record name | Ethanone, 1-(6-(beta-D-glucopyranosyloxy)-1-hydroxy-8-methoxy-3-methyl-2-naphthalenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30230272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80358-06-1 | |
| Record name | Ethanone, 1-(6-(beta-D-glucopyranosyloxy)-1-hydroxy-8-methoxy-3-methyl-2-naphthalenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080358061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 1-(6-(beta-D-glucopyranosyloxy)-1-hydroxy-8-methoxy-3-methyl-2-naphthalenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30230272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Tinnevellin glucoside in differentiating between types of Senna?
A1: this compound serves as a valuable chemical marker in differentiating between Senna species. While both Alexandrian Senna ( Cassia senna) and Tinnevelly Senna (Cassia angustifolia) contain various anthraquinone glycosides, this compound is exclusively found in Tinnevelly Senna []. This distinction is crucial for quality control in herbal medicine and pharmaceutical applications, ensuring the correct species is being utilized.
Q2: Can you explain the role of this compound and other compounds in identifying different parts of Senna used in herbal teas?
A2: Research has shown that the presence and quantity of specific compounds, including this compound, can help determine the origin of Senna material in herbal teas []. For instance, while sennosides A and B are found in various Senna species, the detection of this compound alongside these sennosides would strongly indicate the presence of Tinnevelly Senna. Moreover, the relative amounts of this compound and another marker compound, isorhamnetin-3-O-gentiobioside, can further suggest whether the tea contains primarily leaves or other plant parts. This highlights the importance of chemical analysis in ensuring the quality and authenticity of herbal products.
Q3: What analytical techniques are effective for identifying and quantifying this compound in plant material?
A3: High-performance liquid chromatography (HPLC) has proven to be a reliable method for both identifying and quantifying this compound in Senna samples [, ]. This technique allows for the separation and detection of different compounds within a complex mixture, like plant extracts. Researchers have developed specific HPLC methods utilizing specific columns (e.g., RP C18) and solvent gradients to effectively isolate and quantify this compound. This quantitative analysis is essential not only for species differentiation but also for understanding the potential pharmacological activity of Senna preparations.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


